molecular formula C12H24N2O2 B12944729 tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B12944729
M. Wt: 228.33 g/mol
InChI Key: GPKSNBIZVOKOLZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₃NO₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with appropriate amine derivatives under controlled conditions. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-9(8-13)10-6-5-7-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3

InChI Key

GPKSNBIZVOKOLZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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